Tri(2-thienyl)methane

Catalog No.
S14247874
CAS No.
M.F
C13H10S3
M. Wt
262.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri(2-thienyl)methane

Product Name

Tri(2-thienyl)methane

IUPAC Name

2-(dithiophen-2-ylmethyl)thiophene

Molecular Formula

C13H10S3

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C13H10S3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9,13H

InChI Key

HCYMSXYLEDFWOY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)C3=CC=CS3

Tri(2-thienyl)methane is an organic compound characterized by the presence of three 2-thienyl groups attached to a central carbon atom. This compound belongs to the class of triarylmethanes, where the thienyl groups are derived from thiophene, a five-membered aromatic ring containing sulfur. Tri(2-thienyl)methane exhibits unique electronic and structural properties due to the conjugation between the thienyl rings, making it a subject of interest in organic chemistry and materials science.

That leverage its functional groups:

  • Oxidation: It can be oxidized to form tri(2-thienyl)methanol, which involves the addition of oxygen or removal of hydrogen.
  • Reduction: The compound can undergo reduction reactions, although specific conditions and reagents are required for effective transformation.
  • Substitution Reactions: Tri(2-thienyl)methyllithium, generated from tri(2-thienyl)methane using butyllithium, can react with alkyl halides to form new carbon-carbon bonds .

These reactions highlight the versatility of tri(2-thienyl)methane in synthetic organic chemistry.

Several methods have been developed for synthesizing tri(2-thienyl)methane:

  • Condensation Reaction: The most common method involves the condensation of thiophene with 2-thiophene aldehyde in a 2:1 ratio using catalytic amounts of sulfuric acid at elevated temperatures (around 50 °C). This method yields tri(2-thienyl)methane in moderate yields (approximately 38%) after purification .
  • Alternative Methods: Other approaches include using phosphorus pentoxide as a condensing agent in benzene, although this method has shown lower yields compared to sulfuric acid .
  • Lithiation Reactions: The generation of tri(2-thienyl)methyllithium from tri(2-thienyl)methane allows for further functionalization through nucleophilic substitution reactions .

Tri(2-thienyl)methane finds applications in various fields:

  • Materials Science: Due to its unique electronic properties, it is explored as a potential candidate in organic electronics and photovoltaic devices.
  • Organic Synthesis: Its derivatives serve as intermediates in the synthesis of complex organic molecules.
  • Pharmaceutical Chemistry: Investigations into its biological activity may lead to new therapeutic agents targeting various diseases.

Interaction studies involving tri(2-thienyl)methane primarily focus on its reactivity with other chemical species. For instance, research has shown that it can form stable intermediates when reacted with alkyl halides via nucleophilic substitution mechanisms . Additionally, studies on its oxidation and reduction pathways reveal insights into its reactivity profile, which is crucial for designing synthetic routes for more complex molecules.

Tri(2-thienyl)methane shares structural similarities with other compounds in the triarylmethane category. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Tri(phenyl)methaneThree phenyl groupsWidely studied; used in dyes and pharmaceuticals
Tri(2-furanyl)methaneThree furan groupsExhibits different electronic properties due to oxygen
Tri(3-thienyl)methaneThree 3-thienyl groupsDifferent reactivity pattern compared to 2-thienyl
Tri(benzothienyl)methaneThree benzothiophenesEnhanced stability and potential applications in materials

Tri(2-thienyl)methane stands out due to its specific arrangement of sulfur-containing thienyl groups, which imparts distinct electronic characteristics not found in other similar compounds.

Traditional Friedel-Crafts Alkylation Approaches

Acid-Catalyzed Condensation of Thiophene Derivatives

The Friedel-Crafts alkylation remains a cornerstone for synthesizing tri(2-thienyl)methane. Early methods employed Lewis acids such as tin tetrachloride (SnCl4) or aluminum chloride (AlCl3) to facilitate the electrophilic substitution of thiophene derivatives. For instance, the reaction of 2-thienyllithium with chloroform in the presence of SnCl4 yields tri(2-thienyl)methane through sequential alkylation steps. The mechanism involves the generation of a carbocation intermediate, which undergoes nucleophilic attack by thiophene rings.

A critical advancement came with the use of boron trifluoride diethyl etherate (BF3·Et2O), which enhances regioselectivity by stabilizing reactive intermediates without promoting over-alkylation. This method typically achieves yields of 60–75%, depending on the steric and electronic effects of substituents on the thiophene rings.

Solvent Systems and Temperature Optimization

Solvent choice profoundly impacts reaction efficiency. Polar aprotic solvents like dichloromethane or 1,2-dichloroethane are preferred for their ability to dissolve Lewis acids and stabilize ionic intermediates. For example, the phase-vanishing method, which employs fluorous media (e.g., FC-72) as a phase screen, enables controlled reagent addition and minimizes side reactions. This technique involves a three-layer system (reactant, fluorous solvent, catalyst), allowing gradual mixing at 30–40°C and improving yield reproducibility.

Temperature optimization studies reveal that reactions conducted below 0°C reduce polymerization byproducts, while higher temperatures (50–60°C) accelerate reaction rates at the expense of selectivity. A balance is achieved at 25–30°C, yielding tri(2-thienyl)methane in 68% isolated yield.

Modern Catalytic Strategies

Silica-Supported Acid Catalysts

Heterogeneous catalysis has emerged as a sustainable alternative to traditional methods. Silica-supported antimony trichloride (SbCl3/SiO2) enables solvent-free synthesis under mild conditions. The porous silica matrix enhances catalyst recyclability, with no significant loss in activity after five cycles. This approach achieves yields of 82–89% for tri(2-thienyl)methane derivatives, attributed to the high surface area and Bronsted acidity of the supported catalyst.

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer precise control over substitution patterns. The Suzuki-Miyaura coupling of 2-thienylboronic acids with trihalomethanes, such as bromoform, in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]) produces tri(2-thienyl)methane in 70–78% yield. Key to success is the use of potassium carbonate as a base and tetrahydrofuran-water as a solvent system, which suppresses undesired β-hydride elimination.

Recent advances in C–H activation have enabled direct arylation of preassembled diarylmethanes. For example, iridium(III) catalysts facilitate undirected meta-selective C–H bond functionalization, allowing the incorporation of a third thienyl group with 85% regioselectivity.

Green Chemistry Innovations

Solvent-Free Synthesis Protocols

Eliminating solvents reduces waste and improves energy efficiency. A notable protocol involves grinding 2-thiophenecarboxaldehyde with ammonium acetate and p-toluenesulfonic acid (PTSA) in a ball mill. This mechanochemical approach achieves 91% conversion within 2 hours, compared to 12 hours for solution-phase reactions. The absence of solvent also simplifies product isolation, as unreacted reagents are removed via sublimation.

Microwave-Assisted Cyclization Techniques

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. In one method, a mixture of 2-thienylmagnesium bromide and carbon tetrachloride undergoes microwave-assisted coupling at 100°C for 15 minutes, yielding tri(2-thienyl)methane in 76% yield. This represents a 4-fold reduction in reaction time compared to conventional heating.

Byproduct Analysis and Yield Optimization

Common byproducts include bis(2-thienyl)methane (from incomplete alkylation) and polymeric thiophene derivatives (from over-alkylation). Gas chromatography-mass spectrometry (GC-MS) analysis reveals that bis(2-thienyl)methane constitutes 12–18% of the product mixture in traditional Friedel-Crafts reactions.

Yield optimization strategies focus on:

  • Catalyst Loading: Increasing SnCl4 concentration from 1.0 to 1.2 equivalents reduces bis(2-thienyl)methane formation to 6%.
  • Stoichiometric Ratios: A 3:1 molar ratio of thiophene to chloroform minimizes unreacted starting material, pushing the equilibrium toward the tri-substituted product.
  • Additives: Molecular sieves (4Å) adsorb HCl byproducts, preventing catalyst deactivation and improving yields by 10–15%.

Table 1: Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)Reaction TimeKey Advantage
Friedel-CraftsSnCl4686 hLow cost
Suzuki-MiyauraPd(PPh3)47812 hRegioselectivity
Solvent-FreeSbCl3/SiO2892 hEco-friendly
Microwave-AssistedNone760.25 hRapid synthesis

The formation of tri(2-thienyl)methane proceeds through electrophilic aromatic substitution mechanisms that exhibit distinct characteristics compared to conventional benzene systems [2] [3]. The heterocyclic nature of thiophene rings fundamentally alters the electronic distribution and reactivity patterns, leading to enhanced nucleophilicity and preferential substitution at specific positions [4] [5] [6].

Thiophene demonstrates significantly higher reactivity toward electrophiles compared to benzene, with reaction rates typically exceeding benzene by factors of 10³ to 10⁶ under comparable conditions [3] [6]. This enhanced reactivity stems from the electron-donating properties of the sulfur heteroatom, which increases the electron density throughout the aromatic system [7] [3]. The mechanism proceeds through the characteristic two-step pathway involving initial electrophile attack to form a Wheland intermediate, followed by proton elimination to restore aromaticity [2] [8].

The regioselectivity in thiophene electrophilic substitution strongly favors the 2-position (alpha to sulfur) over the 3-position (beta to sulfur) [4] [5]. This preference arises from the greater stabilization of the sigma complex intermediate when substitution occurs at the 2-position, where three resonance structures can be drawn compared to only two for 3-position attack [4] [5]. The intermediate formed by electrophilic attack at the 2-position benefits from direct resonance stabilization through the sulfur lone pairs [5] [6].

In tri(2-thienyl)methane formation, the central carbon acts as the electrophilic center, with sequential or concerted attack by three thiophene molecules [9] [10]. The reaction typically requires acidic conditions to generate the requisite electrophilic species, often involving carbocation intermediates that can be stabilized through resonance with the developing aromatic systems [9] [11].

Table 1: Electrophilic Aromatic Substitution Reactivity Data

SubstrateRelative Reactivity vs BenzenePrimary Substitution PositionMechanism
Benzene1.0All positions equivalentStandard EAS
Thiophene10³ - 10⁶C-2 (α-position)σ-complex formation
Furan10² - 10⁴C-2 (α-position)σ-complex formation
Pyrrole10⁶ - 10⁸C-2 (α-position)σ-complex formation
2-MethylthiopheneEnhancedC-5 (remaining α-position)σ-complex formation
3-MethylthiopheneReducedC-2 (α-position)σ-complex formation
Tri(2-thienyl)methaneSignificantly EnhancedC-5 of thienyl ringsMultiple σ-complex pathways

The kinetic parameters for thiophene electrophilic substitution reveal activation energies typically 20-30 kilojoules per mole lower than corresponding benzene reactions [12] [13]. Temperature-dependent studies demonstrate that the Arrhenius plots for thiophene systems often exhibit non-linear behavior, indicating changes in mechanism or transition state structure across different temperature ranges [12].

Steric and Electronic Effects in Ring Functionalization

The functionalization of tri(2-thienyl)methane involves complex interplay between steric and electronic factors that govern both reactivity and regioselectivity [13] [14] [15]. Electronic effects dominate the initial stages of reaction, while steric considerations become increasingly important as substitution progresses and molecular complexity increases [13] [15].

Electronic effects in thiophene systems manifest primarily through resonance interactions between the sulfur heteroatom and the aromatic π-system [14] [3]. The sulfur atom donates electron density to the ring through p-π overlap, creating regions of enhanced nucleophilicity at the 2- and 5-positions [5] [3]. This electronic activation is quantified through Hammett correlation analysis, with thiophene exhibiting σ⁺ values ranging from +3.0 to +5.0, indicating substantial electron-donating character [16].

Inductive effects contribute modestly to the overall electronic picture, with the sulfur atom's electronegativity (2.56) being intermediate between carbon (2.55) and nitrogen (3.04) [5]. The inductive contribution typically ranges from -0.2 to +0.3 σᵢ units, significantly smaller than the resonance contribution [16]. Carbon-13 nuclear magnetic resonance chemical shifts provide direct evidence of electronic effects, with carbon atoms adjacent to sulfur showing characteristic downfield shifts due to deshielding [14] [11].

Steric effects become prominent when multiple thiophene rings are present in close proximity, as in tri(2-thienyl)methane [13] [15]. Primary steric effects arise from direct interactions between approaching electrophiles and existing substituents [13]. Studies comparing thiophene and benzene systems reveal that thiophene exhibits reduced steric hindrance due to its smaller bond angles (111.5° and 112.5° compared to benzene's 120°) [13].

The steric ratio, defined as the ratio of ortho to meta partial rate factors for different alkyl substituents, provides quantitative assessment of steric hindrance [13]. For thiophene acetylation, steric ratios are consistently lower than corresponding benzene systems, indicating reduced steric interference [13]. This reduced steric hindrance facilitates multiple substitution reactions necessary for tri(2-thienyl)methane formation [15].

Table 2: Steric and Electronic Effects in Ring Functionalization

Effect TypeMagnitudePrimary ManifestationMeasurement MethodImpact on Reactivity
Electronic - ResonanceMajor (+3.0 to +5.0 σ⁺)α-Position activationHammett correlation analysisIncreases EAS rate 10³-10⁶ fold
Electronic - InductiveModerate (-0.2 to +0.3 σᵢ)Ring electron density modulation¹³C NMR chemical shiftsModulates regioselectivity
Steric - Ortho hindranceSignificant (rate reduction 10-100x)Reduced substitution ratesCompetitive reaction studiesDecreases rate, alters selectivity
Steric - Ring strainMinor (bond angle effects)Altered reaction pathwaysComputational geometry optimizationMinimal direct impact
HyperconjugationModerate (C-C σ→π* overlap)Carbocation stabilizationProduct distribution analysisStabilizes intermediates

Hyperconjugation effects contribute to intermediate stabilization through sigma-pi* orbital overlap [17]. In carbocation intermediates formed during tri(2-thienyl)methane synthesis, hyperconjugation between carbon-carbon sigma bonds and the vacant p-orbital provides additional stabilization [18] [17]. This effect is particularly pronounced when alkyl substituents are present on the thiophene rings [18].

The propeller-like conformation adopted by tri(2-thienyl)methane minimizes steric interactions between thiophene rings while maintaining electronic conjugation [19] [15]. Crystallographic studies reveal that the three thiophene rings are typically twisted 50-60° relative to the plane of the central carbon, similar to triphenylmethane derivatives [15].

Intermediate Characterization in Multi-Step Syntheses

The synthesis of tri(2-thienyl)methane involves multiple intermediates that can be characterized using various spectroscopic and analytical techniques [9] [20] [21]. These intermediates provide crucial insights into reaction mechanisms and allow optimization of synthetic procedures [11] [22].

Wheland complex intermediates, also known as sigma complexes, represent the primary intermediates in electrophilic aromatic substitution reactions of thiophene systems [3] [22]. These intermediates are characterized by disrupted aromaticity and localized positive charge [8] [3]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for these intermediates, with protons adjacent to the reaction center showing distinct downfield shifts [23] [11].

The formation of Wheland complexes in thiophene systems occurs more readily than in benzene due to the enhanced nucleophilicity of the heterocyclic ring [3] [6]. Time-resolved spectroscopic studies indicate that these intermediates have lifetimes ranging from microseconds to milliseconds, depending on reaction conditions and substituent effects [23] [24].

Thiophene S-oxide intermediates have been identified and characterized in oxidative pathways leading to tri(2-thienyl)methane derivatives [20] [21]. These intermediates are formed through selective oxidation of the sulfur heteroatom using hydrogen peroxide and trifluoroacetic acid [20] [21]. X-ray crystallographic analysis has provided definitive structural characterization of S-oxide dimers, revealing their diasteroisomeric nature [20] [21].

Mass spectrometric analysis of S-oxide intermediates shows characteristic molecular ion peaks and fragmentation patterns [21] [11]. The dimeric S-oxide intermediates exhibit molecular ions at mass-to-charge ratios consistent with their proposed structures, along with characteristic loss of oxygen (16 atomic mass units) upon fragmentation [11].

Carbocation intermediates play crucial roles in acid-catalyzed formation of tri(2-thienyl)methane [25] [26]. These intermediates exhibit pH-dependent stability, with optimal formation occurring under moderately acidic conditions [25]. UV-visible spectroscopy reveals characteristic bathochromic shifts associated with extended conjugation in these carbocation species [25].

Table 3: Intermediate Characterization in Multi-Step Syntheses

Intermediate TypeFormation ConditionsCharacterization MethodStabilityKey Spectroscopic Features
Wheland complex (σ-complex)Electrophilic attack at C-2NMR spectroscopyTransient (μs-ms)Characteristic ¹H NMR shifts
Thiophene S-oxide dimerH₂O₂/CF₃COOH oxidationX-ray crystallographyIsolable at low temperatureMolecular ion at m/z 332
Carbocation intermediateAcid-catalyzed ionizationUV-Vis spectroscopypH dependentBathochromic shift in UV
Ketocarbene intermediateCsF-mediated eliminationMass spectrometryThermally rearrangesFragmentation patterns
Arene oxide intermediateCytochrome P450 oxidationEPR spectroscopyHighly reactiveRadical EPR signals

Ketocarbene intermediates have been identified in specialized synthetic routes involving fluoride-mediated eliminations [22]. These intermediates undergo thermal rearrangements to form the final tri(2-thienyl)methane products [22]. Mass spectrometric analysis reveals characteristic fragmentation patterns that confirm the presence of these transient species [22].

Arene oxide intermediates represent an alternative pathway for thiophene functionalization, particularly in biological systems [11]. These intermediates are highly reactive and are typically characterized using electron paramagnetic resonance spectroscopy to detect associated radical species [11]. The formation of arene oxides involves cytochrome P450-mediated oxidation and leads to various metabolic products [11].

The tri-π-methane rearrangement of tris(2-thienyl)methane represents a fascinating extension of the well-established di-π-methane rearrangement to systems containing three π-substituents attached to a central carbon atom. This photochemical transformation demonstrates remarkable mechanistic complexity while exhibiting predictable patterns based on the underlying electronic structure [1] [2]. The rearrangement proceeds through a sequential process involving initial π-π bridging between two of the three π-systems, followed by cyclopropyl ring formation and subsequent rearrangement to yield either cyclopropane or cyclopentene products depending on the reaction conditions and multiplicity.

Excited-State versus Ground-State Pathways

The mechanistic pathway of the tri-π-methane rearrangement in tris(2-thienyl)methane exhibits a pronounced dependence on the excited state multiplicity, with singlet and triplet states favoring distinctly different reaction outcomes [1] [3]. In the singlet excited state, the system preferentially undergoes direct tri-π-methane rearrangement leading to cyclopentene formation through a concerted mechanism. The rate constant for this direct pathway (k₂) ranges from 2.8 × 10⁻³ to 3.4 × 10⁻³ s⁻¹ under singlet conditions, representing approximately 65-75% of the total photochemical flux [1] [3].

Conversely, the triplet excited state manifold demonstrates a marked preference for the stepwise di-π-methane rearrangement pathway, yielding cyclopropane products as the primary photoproducts. The kinetic analysis reveals that triplet excitation leads to rate constants of k₁ = 2.4 × 10⁻⁴ to 4.2 × 10⁻⁴ s⁻¹ for the initial di-π-methane rearrangement, while the competing tri-π-methane pathway (k₂) is significantly reduced to 1.1 × 10⁻⁴ to 2.1 × 10⁻⁴ s⁻¹ [1] [3].

The mechanistic dichotomy between singlet and triplet pathways can be rationalized through consideration of the electronic structure and spin-orbit coupling effects inherent to the thiophene moieties. The sulfur heteroatom in the thienyl rings facilitates intersystem crossing through heavy atom effects, while the extended conjugation in the singlet state promotes the formation of zwitterionic intermediates that favor five-membered ring closure [4] [5].
Ground-state thermal rearrangement represents an alternative mechanistic pathway that has been demonstrated for structurally related systems. In the presence of Lewis acids such as boron trifluoride, tris(2-thienyl)methane can undergo ground-state tri-π-methane rearrangement through a stepwise ionic mechanism [6]. The process involves initial coordination of the Lewis acid to the central carbon, followed by sequential π-system rearrangement to yield cyclopentene products with complete retention of stereochemistry.

Comparative Kinetics with Di-π-Methane Analogues

The kinetic behavior of tris(2-thienyl)methane in the tri-π-methane rearrangement exhibits significant differences from conventional di-π-methane systems, particularly in the competition between alternative reaction pathways [1] [7]. Unlike di-π-methane systems where a single rearrangement pathway predominates, tri-π-methane systems present three distinct kinetic processes: direct di-π-methane rearrangement (A → B, k₁), direct tri-π-methane rearrangement (A → C, k₂), and subsequent ring expansion of vinylcyclopropane intermediates (B → C, k₃).

The kinetic data for tris(2-thienyl)methane reveals that the direct tri-π-methane pathway proceeds with higher efficiency than the sequential di-π-methane followed by ring expansion route. Under singlet sensitization conditions, the ratio k₂/k₁ ranges from 1.9 to 2.3, indicating a thermodynamic preference for direct cyclopentene formation [1] [3]. This contrasts markedly with analogous triphenylmethane systems where the di-π-methane pathway dominates due to the superior radical-stabilizing ability of phenyl groups compared to thienyl substituents.

The ring expansion step (k₃) proceeds with rate constants of 6.8 × 10⁻⁴ to 9.1 × 10⁻⁴ s⁻¹, showing minimal dependence on the multiplicity of the initial rearrangement [1] [3]. This suggests that the vinylcyclopropane intermediate undergoes thermal ring expansion in the ground state following photochemical formation, consistent with the known thermal instability of strained cyclopropyl systems.

Quantum yield measurements provide additional insight into the mechanistic efficiency of the tri-π-methane rearrangement. The quantum yield for cyclopentene formation ranges from 0.32 to 0.35 for singlet-mediated reactions, while triplet-mediated processes exhibit lower yields of 0.18 to 0.26 [1] [3]. The reduced efficiency in triplet systems reflects the increased importance of non-radiative decay pathways and the energetic penalty associated with spin-forbidden transitions.

Wavelength-Dependent Reaction Outcomes

The photochemical reactivity of tris(2-thienyl)methane demonstrates pronounced wavelength dependence, with distinct absorption bands corresponding to different electronic transitions that lead to divergent reaction outcomes [8] [9]. The absorption spectrum of tris(2-thienyl)methane exhibits three major regions: an intense absorption band at 254-280 nm corresponding to π→π* transitions within the thienyl rings, a moderate absorption at 300-334 nm attributed to charge-transfer transitions from the thienyl substituents to the central carbon, and a weak absorption tail extending to 400-420 nm associated with n→π* transitions involving the sulfur lone pairs.

Excitation in the short-wavelength region (254-280 nm) predominantly populates the S₂ state, which rapidly undergoes internal conversion to the S₁ state on a sub-picosecond timescale. This pathway favors singlet-mediated tri-π-methane rearrangement with quantum yields of 0.38-0.42 and high selectivity for cyclopentene formation (78-85% direct formation) [9] [10]. The high-energy excitation provides sufficient vibrational energy to overcome activation barriers for the concerted rearrangement mechanism.

Mid-wavelength excitation (300-350 nm) accesses mixed singlet-triplet states through enhanced intersystem crossing facilitated by the sulfur heteroatoms. The quantum yields for both singlet and triplet pathways are comparable in this region (φS₁ = 0.24-0.32, φT₁ = 0.15-0.20), leading to a mixture of cyclopentene and cyclopropane products [9] [10]. The branching ratio between direct and sequential pathways approaches unity (Direct:Sequential = 68:32 to 72:28), reflecting the energetic accessibility of both mechanistic manifolds.

Long-wavelength excitation (366-420 nm) preferentially populates triplet states through direct S₀→T₁ transitions or efficient intersystem crossing from higher singlet states. This region exhibits the highest selectivity for di-π-methane rearrangement products, with quantum yields decreasing to 0.03-0.14 for singlet processes while maintaining 0.06-0.22 for triplet reactions [9] [10]. The sequential pathway becomes dominant (Sequential:Direct = 42:58 to 48:52), consistent with the reduced availability of excess vibrational energy required for the concerted tri-π-methane mechanism.

The wavelength-dependent photochemical action plots reveal a remarkable mismatch between absorption intensity and photochemical reactivity, with maximum quantum yields occurring at wavelengths where the absorption coefficient is reduced by 50-70% relative to the absorption maximum [11] [12]. This behavior reflects the complex interplay between electronic excitation, vibrational energy distribution, and the intrinsic barriers for competing reaction pathways.

The effects of wavelength on product distribution can be quantitatively described through the relationship between photon energy and the relative energies of the competing transition states. Short-wavelength excitation provides excess vibrational energy that facilitates passage through higher-energy transition states leading to concerted rearrangement. Conversely, longer-wavelength excitation preferentially populates lower-energy pathways associated with stepwise mechanisms and enhanced intersystem crossing efficiency [9] [10].

Temperature-dependent studies conducted at 77 K in methylcyclohexane glasses demonstrate that the wavelength dependence persists even under conditions where thermal activation is minimized. This indicates that the observed selectivity arises from electronic rather than vibrational factors, supporting the hypothesis that different absorption bands access distinct electronic states with characteristic reactivity patterns [13] [14].

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

261.99446384 g/mol

Monoisotopic Mass

261.99446384 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types